PI3K-IN-35
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Overview
Description
PI3K-IN-35 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to interfere with the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of PI3K signaling is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-35 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and alkylation.
Final Assembly: The final compound is assembled by coupling the modified core structure with specific side chains or functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, including chromatography and crystallization, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-35 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .
Scientific Research Applications
PI3K-IN-35 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cancer cell growth and proliferation by targeting the PI3K signaling pathway.
Biological Studies: It is used to investigate the role of PI3K in various cellular processes, including metabolism, apoptosis, and autophagy.
Drug Development: This compound serves as a lead compound in the development of new PI3K inhibitors with improved efficacy and selectivity.
Industrial Applications: It is used in the development of diagnostic tools and therapeutic agents for various diseases.
Mechanism of Action
PI3K-IN-35 exerts its effects by inhibiting the activity of the PI3K enzyme. The inhibition occurs through the binding of this compound to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3Kδ-specific inhibitor used in the treatment of hematologic malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of various cancers.
Uniqueness of PI3K-IN-35
This compound is unique due to its high selectivity for specific PI3K isoforms, which enhances its therapeutic potential while minimizing off-target effects. Its unique chemical structure allows for effective inhibition of the PI3K pathway, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C25H23N7O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C25H23N7O2/c1-33-19-8-6-17(7-9-19)23-21(14-26)24(32-10-12-34-13-11-32)30-25(29-23)31-28-16-18-15-27-22-5-3-2-4-20(18)22/h2-9,15-16,27H,10-13H2,1H3,(H,29,30,31)/b28-16+ |
InChI Key |
XQXTXAWHZIVHBM-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)N5CCOCC5)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)N5CCOCC5)C#N |
Origin of Product |
United States |
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